molecular formula C5H8Cl2N2O2 B1625537 1,3-Dichloroacetone methoxycarbonylhydrazone CAS No. 87595-89-9

1,3-Dichloroacetone methoxycarbonylhydrazone

Cat. No. B1625537
CAS RN: 87595-89-9
M. Wt: 199.03 g/mol
InChI Key: XLTMOMPDVPULIR-UHFFFAOYSA-N
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Description

1,3-Dichloroacetone methoxycarbonylhydrazone is a chemical compound with the molecular formula C5H8Cl2N2O2 . It is a derivative of 1,3-dichloroacetone, which is a dihaloketone used as a reagent in the synthesis of complex multicyclic peptides .


Chemical Reactions Analysis

1,3-Dichloroacetone, a related compound, has been used to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction has been used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .


Physical And Chemical Properties Analysis

1,3-Dichloroacetone, a related compound, is a crystalline solid that is denser than water and insoluble in water . It has a boiling point of 173 °C and a melting point of 39-41 °C . It is very soluble in alcohol and diethyl ether .

Scientific Research Applications

Synthesis of Pyrazole and Pyrazoline Derivatives

1,3-Dichloroacetone methoxycarbonylhydrazone has been utilized in the synthesis of pyrazole and pyrazoline derivatives. This involves the reaction of 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone with α-haloketones, including 1,3-dichloroacetone, yielding these derivatives in good yields. This has implications for the development of novel compounds in heterocyclic chemistry (Matsumura, Kunugihara, & Yoneda, 1984; Matsumura, Kunugihara, & Yoneda, 1985).

Formation and Reaction of Carbonyl Ylides

1,3-Dichloroacetone is involved in the formation and reaction of carbonyl ylides. This process is part of the cyclic orthoester type 1,3-dipolar cycloadducts synthesis with carbonyl compounds, showing the compound's versatility in organic synthesis and potential applications in material science (Ibata & Toyoda, 1985).

Synthesis of Bicyclic Peptides

1,3-Dichloroacetone has been used as a reagent for synthesizing bicyclic peptides. This involves linking free cysteine side-chains with an acetone-like bridge, indicating its utility in peptide synthesis and potential biomedical applications (Lin et al., 2020).

Synthesis of 1,3-Dihydroxyacetone and Halogenated Acetones

The compound plays a role in the synthesis of 1,3-dihydroxyacetone, 1,3-dichloroacetone, and other halogenated acetones. This demonstrates its importance in the production of various pharmochemicals, highlighting its industrial relevance (da Silva et al., 2020).

Nonlinear Optical Properties of Hydrazones

Research has been conducted on the nonlinear optical properties of hydrazones derived from reactions involving 1,3-dichloroacetone. This points to its potential in developing materials for optical device applications like optical limiters and switches (Naseema et al., 2010).

Safety And Hazards

1,3-Dichloroacetone, a related compound, may be fatal if inhaled, swallowed, or absorbed through the skin . Contact may cause burns to skin and eyes . Fire may produce irritating or poisonous gases . Runoff from fire control or dilution water may cause pollution .

properties

IUPAC Name

methyl N-(1,3-dichloropropan-2-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2N2O2/c1-11-5(10)9-8-4(2-6)3-7/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTMOMPDVPULIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=C(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542639
Record name Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloroacetone methoxycarbonylhydrazone

CAS RN

87595-89-9
Record name Methyl 2-(1,3-dichloropropan-2-ylidene)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Vaidyanathan - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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